3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid
Description
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid is a pyrimidine-derived benzoic acid compound characterized by a trifluoromethyl (-CF₃) substituent on the pyrimidine ring and an amino linker connecting the pyrimidine to the benzoic acid moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the carboxylic acid group allows for hydrogen bonding and salt formation, influencing solubility and target interactions .
Properties
IUPAC Name |
3-[[4-(trifluoromethyl)pyrimidin-2-yl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O2/c13-12(14,15)9-4-5-16-11(18-9)17-8-3-1-2-7(6-8)10(19)20/h1-6H,(H,19,20)(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTHODYMXCEZNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC=CC(=N2)C(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine with suitable reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
One of the primary applications of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid is in the development of anticancer agents. The compound has been studied for its potential to inhibit specific kinases involved in cancer progression. For example, it has been shown to exhibit activity against certain types of cancer cells by interfering with cellular signaling pathways critical for tumor growth and survival.
Case Study: Kinase Inhibition
- Study : A recent investigation evaluated the efficacy of this compound as a kinase inhibitor.
- Findings : The compound demonstrated a dose-dependent inhibition of cell proliferation in various cancer cell lines, suggesting its potential as a therapeutic agent.
Pharmacological Research
2.1 Drug Development
The unique trifluoromethyl group in the structure of this compound enhances its pharmacokinetic properties, making it a candidate for further drug development. This modification can improve metabolic stability and bioavailability.
Table 1: Comparison of Pharmacokinetic Properties
| Property | Traditional Compounds | This compound |
|---|---|---|
| Solubility | Moderate | High |
| Metabolic Stability | Low | Enhanced |
| Bioavailability | Variable | Improved |
Material Science
3.1 Synthesis of Functional Materials
Beyond medicinal applications, this compound is also explored in material science for synthesizing functional materials such as polymers and coatings. Its unique chemical structure allows it to be incorporated into various matrices, providing enhanced properties such as thermal stability and chemical resistance.
Case Study: Polymer Composites
- Research : A study focused on incorporating this compound into polymer composites.
- Results : The resulting materials exhibited improved mechanical properties and resistance to environmental degradation compared to traditional composites.
Mechanism of Action
The mechanism of action of 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site . This can lead to the modulation of biological pathways and the exertion of therapeutic effects.
Comparison with Similar Compounds
2-Methyl-5-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic Acid
- Molecular Formula : C₁₃H₁₀F₃N₃O₂
- Molecular Weight : 297.24 g/mol
- Key Difference : A methyl group at the 2-position of the benzoic acid ring.
- The compound’s IUPAC name and synthesis details are cataloged by American Elements .
4-{[4-(Trifluoromethyl)pyrimidin-2-yl]oxy}benzoic Acid
- Molecular Formula : C₁₂H₇F₃N₂O₃
- Molecular Weight : 284.2 g/mol
- Key Difference: Oxygen linker instead of an amino group.
- Impact: The ether linkage reduces hydrogen-bonding capacity compared to the amino group, likely altering pharmacokinetic properties. This compound is commercially available with a CAS number 914636-59-2 .
Pyrimidine Ring Modifications
4-[[4-(Benzothiophen-3-yl)-6-(Trifluoromethyl)pyrimidin-2-yl]amino]benzoic Acid
- Molecular Formula : C₂₀H₁₂F₃N₃O₂S
- Molecular Weight : 415.40 g/mol
- Key Difference : Incorporation of a benzothiophene group at the 4-position of the pyrimidine.
- Impact : The benzothiophene adds aromatic bulk and sulfur-containing heterocyclic features, which may improve interactions with enzymes or receptors requiring π-π stacking or hydrophobic interactions .
4-[(4-{[2-(Trifluoromethoxy)phenyl]amino}pyrimidin-2-yl)amino]benzoic Acid
- Molecular Formula : C₁₈H₁₃F₃N₄O₃
- Molecular Weight : 414.32 g/mol
- Key Difference : Trifluoromethoxy (-OCF₃) substituent on the phenyl ring attached to the pyrimidine.
- Impact : The -OCF₃ group is both electron-withdrawing and sterically demanding, which could modulate electronic effects on the pyrimidine ring and influence metabolic stability .
Heterocyclic Replacements
4-Methyl-3-[[4-(3-Pyridinyl)-2-pyrimidinyl]amino]benzoic Acid
4-[5-(Trifluoromethyl)pyrid-2-yl]benzoic Acid
- Molecular Formula: C₁₃H₈F₃NO₂
- Molecular Weight : 267.20 g/mol
- Key Difference : Pyridine ring instead of pyrimidine.
- Impact : The smaller pyridine heterocycle reduces hydrogen-bonding sites, possibly decreasing target affinity but improving bioavailability. This compound has a melting point of 287.5–293.5°C, indicating high crystallinity .
Biological Activity
3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
The molecular formula for this compound is , with a molecular weight of 299.21 g/mol. The compound features a trifluoromethyl group attached to a pyrimidine ring, which is known to enhance biological activity through various mechanisms.
Research indicates that compounds containing pyrimidine derivatives often exhibit significant biological activities, including anti-inflammatory and analgesic effects. The specific interactions between this compound and biological targets remain an area of active investigation.
Anti-inflammatory Activity
A study demonstrated that derivatives of benzoic acid with pyrimidine moieties can act as effective inhibitors of inflammatory mediators. For instance, compounds similar to this compound have shown promising results in inhibiting prostaglandin E2 (PGE2) synthesis, which is crucial in inflammation pathways. The IC50 values for such compounds were reported as low as 123 nM in ex vivo assays using human whole blood stimulated with lipopolysaccharides (LPS) .
Antiviral Activity
Another area of interest is the antiviral potential of this compound. In vitro studies have indicated that related compounds exhibit significant inhibition rates against various viruses, including influenza. For example, a related derivative showed an EC50 value of approximately 10 µM against the cytopathic effect induced by the influenza virus .
Case Study 1: Inhibition of Inflammatory Responses
A recent investigation focused on the anti-inflammatory properties of this compound analogs. The study utilized an LPS-stimulated model to assess the reduction in TNFα levels, demonstrating that these compounds could significantly modulate inflammatory responses in human blood samples .
Case Study 2: Antiviral Efficacy
In another study, the antiviral efficacy of related benzoic acid derivatives was evaluated against influenza virus strains. The results indicated that certain structural modifications led to enhanced antiviral activity, with some compounds achieving over 90% inhibition at concentrations below 50 µM .
Data Tables
Q & A
Q. What are the recommended synthetic routes for 3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves coupling a pyrimidine amine derivative with a benzoic acid precursor. Key steps include:
- Coupling Reaction : Use a palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between 4-(trifluoromethyl)pyrimidin-2-amine and a halogenated benzoic acid derivative.
- Solvent Optimization : Polar aprotic solvents like N-methyl pyrrolidone (NMP) enhance reaction efficiency, as seen in analogous syntheses of kinase inhibitors .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures ensures purity. Monitor by HPLC (>95% purity threshold) .
Q. What analytical techniques are critical for confirming the structure of this compound?
Methodological Answer:
- X-ray Crystallography : Resolves the 3D structure, confirming the pyrimidine-benzoic acid linkage and trifluoromethyl positioning .
- NMR Spectroscopy : H and C NMR verify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carboxylate carbon (δ ~170 ppm).
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M+H]) at m/z 326.08 (calculated for CHFNO) .
Advanced Research Questions
Q. How can computational docking studies predict the binding affinity of this compound with target proteins like kinases?
Methodological Answer:
- Protein Preparation : Retrieve the kinase structure (e.g., PDB ID 1T46), remove water molecules, and add polar hydrogens.
- Ligand Preparation : Optimize the compound’s geometry using Gaussian09 with B3LYP/6-31G(d) basis set.
- Docking Workflow : Use AutoDock Vina to define a grid box covering the ATP-binding pocket. Set exhaustiveness to 20 for thorough sampling .
- Validation : Compare docking scores (ΔG) with known inhibitors (e.g., imatinib) and validate via molecular dynamics (MD) simulations for binding stability.
Q. How should researchers address discrepancies in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., K562 for kinase assays) and compound purity (>98% by HPLC) .
- Orthogonal Validation : Cross-check IC values using biochemical (e.g., ADP-Glo™) and cellular (e.g., proliferation) assays.
- Data Normalization : Account for batch-to-batch variability by including a reference inhibitor (e.g., staurosporine) in each experiment.
Q. What strategies enhance inhibitory activity via pyrimidine ring modifications?
Methodological Answer:
- Electron-Withdrawing Groups : Introduce substituents like -CF at the pyrimidine 4-position to improve binding to hydrophobic kinase pockets .
- Bioisosteric Replacement : Replace pyrimidine with pyridine or triazine rings and assess activity via SAR studies.
- Enzymatic Assays : Test derivatives against recombinant kinases (e.g., ABL1) using fluorescence polarization for Ki determination .
Q. How can solubility challenges be addressed during in vitro testing?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) for stock solutions and dilute in PBS with 0.01% Tween-80 to prevent aggregation.
- Salt Formation : Synthesize sodium or potassium salts of the carboxylate group to enhance aqueous solubility.
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm) for sustained release in cell culture .
Data Analysis and Contradiction Resolution
Q. How to resolve conflicting crystallographic and computational binding mode predictions?
Methodological Answer:
- Ensemble Docking : Dock the compound into multiple protein conformers (e.g., from MD trajectories) to account for flexibility.
- Electrostatic Potential Maps : Compare calculated (DFT) electrostatic profiles with crystallographic electron density to validate hydrogen bonding .
- Free Energy Perturbation (FEP) : Calculate relative binding energies for disputed poses using Schrödinger’s FEP+ module.
Q. What statistical methods are robust for analyzing dose-response data with high variability?
Methodological Answer:
- Nonlinear Regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism) with bootstrap resampling (n=1000) for 95% CI.
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude aberrant replicates.
- Meta-Analysis : Pool data from multiple studies using a random-effects model (RevMan software) to assess heterogeneity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
